N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine is named according to IUPAC guidelines as follows:
- Parent structure : The core is a 4,5-dihydro-1,3-thiazole ring, a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3), with partial saturation at positions 4 and 5.
- Substituents :
- A primary amine group (-NH2) at position 2 of the thiazole ring.
- A 2-(3-fluorophenyl)ethyl group (-CH2CH2-C6H4F) attached to the nitrogen atom of the amine.
Structural representations :
- SMILES :
C1CSC(=N1)NCCC2=CC(=CC=C2)F - InChIKey :
GNUFHOHWHVVFII-UHFFFAOYSA-N - 2D diagram :
F │ C≡C-C6H4-CH2-CH2-N │ S │ C1SC(C2H4)N
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1153979-64-6 |
| PubChem CID | 43566534 |
| ChemSpider ID | 26372840 |
| European Community (EC) Number | Not assigned |
| UNII | Not available |
Synonyms :
- This compound
- 4,5-Dihydro-N-[2-(3-fluorophenyl)ethyl]-2-thiazolamine
- EN300-59212 (European Inventory identifier)
Molecular Formula and Weight Analysis
Molecular formula : C11H13FN2S
Molecular weight : 224.30 g/mol
Elemental composition :
| Element | Atomic Count | Contribution to Molecular Weight (g/mol) | Percentage Composition |
|---|---|---|---|
| Carbon (C) | 11 | 132.11 (12.01 × 11) | 58.91% |
| Hydrogen (H) | 13 | 13.10 (1.01 × 13) | 5.84% |
| Fluorine (F) | 1 | 19.00 | 8.47% |
| Nitrogen (N) | 2 | 28.02 (14.01 × 2) | 12.50% |
| Sulfur (S) | 1 | 32.07 | 14.29% |
Mass spectrometry data :
- Exact mass : 224.0738 Da
- Dominant fragments :
- Base peak at m/z 224 (molecular ion).
- Secondary peaks at m/z 149 (C7H5FNS+) and m/z 91 (C6H5F+).
Key observations :
- The fluorine atom contributes significantly to the compound’s polarity and molecular interactions.
- The thiazole ring’s partial saturation reduces aromaticity compared to fully unsaturated analogs, affecting reactivity.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-3-1-2-9(8-10)4-5-13-11-14-6-7-15-11/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFHOHWHVVFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Fluorophenethylamine with Thioamide Precursors
A common synthetic route involves reacting 3-fluorophenethylamine with a thioamide or thiourea derivative under reflux to induce ring closure forming the dihydrothiazole:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-fluorophenethylamine + thioamide precursor | Reflux in ethanol or 1,4-dioxane with triethylamine | Formation of intermediate |
| 2 | Cyclization under reflux | 12–24 hours, temperature 70–110°C | Closure of thiazole ring |
| 3 | Purification | Recrystallization or chromatography | Pure N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine |
This method yields the desired compound with good purity and moderate to high yield.
Alternative Methods Using Hydrazonyl Halides and Thiosemicarbazones
Research on related thiazole derivatives shows that heating thiosemicarbazone derivatives with hydrazonyl halides in the presence of bases like triethylamine in solvents such as 1,4-dioxane can afford thiazole rings efficiently. This method can be adapted for the synthesis of substituted thiazoles similar to this compound by selecting appropriate precursors.
Optimization and Purification
- Reflux Duration and Temperature: Prolonged reflux (12–24 hours) at controlled temperatures (70–110°C) ensures complete cyclization.
- Solvent Choice: Ethanol and 1,4-dioxane are preferred for their ability to dissolve reactants and withstand reflux.
- Catalysts and Bases: Triethylamine is commonly used to neutralize acids formed and promote ring closure.
- Purification: Recrystallization from suitable solvents or chromatographic separation is essential to remove impurities such as unreacted amines or side products.
Research Findings and Comparative Data
Notes on Impurity Control
In related thiazole syntheses, antioxidants such as L-ascorbic acid are employed to inhibit the formation of N-oxide impurities, which can affect the purity and stability of the final compound. This practice may be beneficial in the preparation of this compound to enhance product quality.
Summary Table of Preparation Method
| Step No. | Process Stage | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Starting materials | 3-fluorophenethylamine + thioamide precursor | Formation of intermediate |
| 2 | Cyclization | Reflux in ethanol or 1,4-dioxane, triethylamine, 70–110°C, 12–24 h | Dihydrothiazole ring formation |
| 3 | Purification | Recrystallization or chromatography | High purity final compound |
| 4 | Impurity control (optional) | Addition of antioxidants (e.g., L-ascorbic acid) | Minimization of N-oxide impurities |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising anticancer properties. Thiazoles are known to interact with biological targets involved in cancer progression. For instance, they can inhibit specific enzymes or receptors that are overexpressed in cancer cells, leading to reduced proliferation and increased apoptosis .
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activities. The incorporation of fluorine into the structure enhances the lipophilicity and biological activity of these compounds. Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against various strains of bacteria .
Neurological Applications
The compound has also been investigated for potential neuroprotective effects. Research indicates that thiazole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in treating neurodegenerative diseases .
Material Science
Organic Electronics
this compound serves as a versatile building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the fluorine atom enhances charge transport properties, which is crucial for device efficiency .
Polymer Chemistry
In polymer science, thiazole derivatives are used as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to enhanced performance in high-temperature applications .
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs, highlighting substituent variations and their implications:
Key Observations
Fluorine Substitution Position: The target compound’s meta-fluorophenyl group (3-F) contrasts with the para-fluorophenyl (4-F) analog in .
Heterocycle Saturation :
- The 4,5-dihydrothiazole core in the target compound reduces ring aromaticity compared to fully unsaturated thiazoles (e.g., in ). This may enhance conformational flexibility or reduce metabolic oxidation.
Halogen and Functional Group Variations :
- Chlorine substituents (e.g., in ) increase lipophilicity but may reduce metabolic stability compared to fluorine. The trifluoromethyl group in offers strong electron-withdrawing effects and improved resistance to oxidative metabolism.
Biological Activity Trends :
- The antibacterial activity of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine against S. aureus suggests that halogenation and phenyl-thiazole hybridization are critical for antimicrobial efficacy. The target compound’s meta-fluorine substitution may similarly modulate activity but requires empirical validation.
Pharmacological and Physicochemical Implications
- Lipophilicity and Bioavailability: The 3-fluorophenyl group in the target compound likely enhances lipophilicity (logP) compared to non-halogenated analogs, favoring blood-brain barrier penetration for CNS targets . The trifluoromethyl analog may exhibit higher metabolic stability but lower solubility.
- Antimicrobial Potential: Structural similarities to the antibacterial compound in suggest possible activity against Gram-positive pathogens, though fluorine’s position may alter target affinity.
Biological Activity
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1341650-94-9 |
| Molecular Formula | C11H13FN2S |
| Molecular Weight | 225.30 g/mol |
The thiazole ring structure is essential for its biological activity, as it contributes to the compound's ability to interact with various biological targets.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant anticancer properties. A study focusing on various thiazole compounds demonstrated that certain derivatives showed promising antiproliferative effects against pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3) with IC50 values indicating effective growth inhibition .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | Panc-1 | 1.61 ± 1.92 |
| 10 | Miapaca-2 | 1.98 ± 1.22 |
| 13 | BxPC-3 | <10 |
These results suggest that modifications in the thiazole structure can significantly influence the compound's cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A systematic study assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria using the dilution method. The findings revealed that certain derivatives exhibited superior antibacterial activity compared to existing antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 45a | Staphylococcus aureus | <10 |
| 45b | Escherichia coli | <20 |
This data underscores the potential of thiazole derivatives as novel antimicrobial agents.
Case Studies
In a recent case study involving the synthesis and evaluation of this compound, researchers reported significant findings regarding its anti-pancreatic cancer activity. The compound was synthesized through a cyclization reaction involving 3-fluorophenethylamine and a thiazole precursor under optimized conditions .
Study Findings
The study employed an MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across multiple pancreatic cancer cell lines.
Q & A
How can synthetic routes for N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine be optimized to improve yield and regioselectivity?
Answer:
Synthetic optimization should focus on key steps such as cyclization and amine coupling. For example, thiazoline ring formation can be achieved via Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones or esters under controlled pH (e.g., acetic acid catalysis). The 3-fluorophenethylamine moiety can be introduced via nucleophilic substitution or reductive amination. To enhance regioselectivity, steric and electronic effects of substituents should be analyzed using computational tools (e.g., DFT calculations). Parallel reaction screening with varying solvents (DMF, THF) and catalysts (e.g., EDCI/HOBt for amide coupling) can identify optimal conditions. Purification via flash chromatography or crystallization in ethanol/water mixtures ensures high purity .
What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the thiazoline ring (δ ~2.8–3.5 ppm for CH groups) and fluorophenyl signals (δ ~6.8–7.2 ppm with coupling).
- Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., [M+H] for CHFNS: calc. 223.0703).
- X-ray Crystallography: Single-crystal X-ray diffraction using SHELX software resolves stereochemical ambiguities. ORTEP-3 visualizes bond lengths and angles, confirming the dihydrothiazole ring geometry and fluorophenyl orientation.
How does the fluorine substituent at the 3-position of the phenyl ring influence biological activity compared to other halogenated analogs?
Answer:
The 3-fluoro group enhances lipophilicity and metabolic stability compared to chloro or bromo analogs, as fluorine’s small size and high electronegativity minimize steric hindrance while strengthening C–F bond stability. In receptor binding assays (e.g., CRF antagonism, as seen in SSR125543A ), fluorine’s electron-withdrawing effect may improve affinity by polarizing adjacent π-systems. Comparative studies should use radioligand displacement assays (IC) and molecular docking (AutoDock Vina) to quantify interactions with hydrophobic receptor pockets.
What strategies can mitigate poor aqueous solubility of this compound in preclinical formulations?
Answer:
- Salt Formation: Hydrochloride salts improve solubility via protonation of the amine group.
- Co-solvents: Use PEG-400 or cyclodextrins in PBS buffer (pH 7.4) for in vivo administration.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the thiazoline nitrogen, which cleave in physiological conditions .
- Nanoparticle Encapsulation: Lipid-based nanoparticles (70–150 nm) enhance bioavailability, as demonstrated for similar thiazole derivatives .
How can conflicting in vitro vs. in vivo pharmacokinetic data be resolved for this compound?
Answer:
Discrepancies often arise from differences in metabolic enzyme expression (e.g., CYP450 isoforms) or protein binding. To address this:
- Microsomal Stability Assays: Compare liver microsomes from human, rat, and mouse to identify species-specific metabolism.
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction differences.
- Tissue Distribution Studies: Radiolabeled compound tracking (e.g., C) quantifies accumulation in target organs.
- PBPK Modeling: Physiologically based pharmacokinetic models integrate in vitro data to predict in vivo outcomes .
What crystallographic software and parameters are critical for resolving polymorphic forms of this compound?
Answer:
- Software: SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization.
- Parameters: Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angle analysis for ring puckering.
- Polymorph Screening: Use solvent evaporation (e.g., acetone/hexane) and slurry methods to isolate distinct crystal forms.
How can the antimicrobial activity of this compound be systematically evaluated against resistant strains?
Answer:
- MIC Determination: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains. Include clinical isolates with known resistance markers (e.g., mecA, ESBLs).
- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours.
- Synergy Studies: Check for additive effects with β-lactams or fluoroquinolones using checkerboard assays (FIC index ≤0.5 indicates synergy) .
What computational methods predict the binding mode of this compound to neurological targets like CRF1_11 receptors?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., CRF PDB: 4K5Y) using AMBER or GROMACS. Analyze hydrogen bonds between the thiazoline NH and Glu/Asp residues.
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorophenyl substitution.
- Pharmacophore Modeling: Identify critical features (e.g., aromatic rings, hydrogen bond donors) using Schrödinger Phase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
